5-Ethyl-demethyl Lercanidipine is a derivative of Lercanidipine, a calcium channel blocker primarily used in the treatment of hypertension. This compound is notable for its role in relaxing smooth muscle cells and inducing vasodilation, which contributes to lowering blood pressure. The compound is classified as a dihydropyridine derivative, which is a common structure in many calcium channel blockers.
5-Ethyl-demethyl Lercanidipine is synthesized from various starting materials through multi-step chemical reactions. It falls under the classification of pharmaceuticals, specifically antihypertensive agents. The compound has garnered interest due to its potential applications in cardiovascular therapies.
The synthesis of 5-Ethyl-demethyl Lercanidipine involves several key steps:
The synthesis can also utilize alternative methods involving different starting materials such as cinnamic acid, leading to various intermediates before arriving at the final product .
The molecular formula for 5-Ethyl-demethyl Lercanidipine is , with a molecular weight of approximately 609.71 g/mol. The compound features a complex structure typical of calcium channel blockers, characterized by its dihydropyridine ring system, which is crucial for its pharmacological activity.
5-Ethyl-demethyl Lercanidipine can undergo several chemical reactions:
These reactions are essential for modifying the compound to enhance its efficacy or to create derivatives with specific properties.
The primary mechanism of action for 5-Ethyl-demethyl Lercanidipine involves targeting high-voltage dependent L-type calcium channels found in cardiac and smooth muscle tissues. By inhibiting these channels, the compound prevents calcium influx into cells, leading to relaxation of smooth muscle and subsequent vasodilation. This process effectively lowers blood pressure by reducing vascular resistance .
5-Ethyl-demethyl Lercanidipine is primarily utilized in scientific research related to cardiovascular health, particularly focusing on hypertension management. Its effectiveness as a calcium channel blocker makes it a candidate for further studies aimed at developing new antihypertensive therapies or exploring its potential in other cardiovascular conditions.
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3